Thermodynamic Stability and Phase Transformation Kinetics of 2-(Phenylamino)-5-(trifluoromethyl)benzoic Acid Polymorphs
Thermodynamic Stability and Phase Transformation Kinetics of 2-(Phenylamino)-5-(trifluoromethyl)benzoic Acid Polymorphs
Executive Summary
For active pharmaceutical ingredients (APIs) classified under Class II of the Biopharmaceutical Classification System (BCS), solid-state polymorphism dictates critical physicochemical properties, including solubility, dissolution rate, and bioavailability. 2-(Phenylamino)-5-(trifluoromethyl)benzoic acid, commonly known as Flufenamic Acid (FFA) , is a highly polymorphic nonsteroidal anti-inflammatory drug (NSAID) with nine structurally elucidated crystal forms. This technical guide provides an in-depth analysis of the thermodynamic stability, enantiotropic relationships, and phase transformation kinetics of FFA polymorphs. It further details field-proven experimental protocols for characterizing these states using hyphenated thermal-diffraction techniques and nanoconfinement matrices.
The Conformational Polymorphism of Flufenamic Acid
The unprecedented polymorphic diversity of FFA (Forms I through IX) is primarily driven by its molecular flexibility. The secondary amine and the trifluoromethyl group allow for significant rotational freedom, specifically around the torsion angles τ1 (C8–N1–C1–C2) and τ2 (C1–N1–C8–C13). This flexibility results in distinct conformational polymorphs that pack differently in the crystal lattice, driven by varying magnitudes and orientations of molecular dipoles, intermolecular hydrogen bonding, and π−π stacking interactions.
Understanding the thermodynamic hierarchy of these forms is not merely an academic exercise; it is a regulatory and clinical necessity. Unanticipated polymorphic transitions during formulation, storage, or dissolution can lead to catastrophic bioinequivalence.
Thermodynamic Landscape: Enantiotropy and Monotropy
The stability of FFA polymorphs is heavily temperature-dependent. The most critical thermodynamic relationship in the FFA system is the enantiotropic pair of Form I and Form III 1.
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Form III (yellow powder) is the thermodynamically stable form at lower temperatures.
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Form I (white powder) is the thermodynamically stable form at higher temperatures.
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The enantiotropic transition temperature ( Ttr ) is established at 42 °C (315.15 K) 2.
Below 42 °C, Form I is kinetically trapped but thermodynamically metastable, meaning it will eventually undergo a solvent-mediated phase transformation (SMPT) to Form III if exposed to moisture or specific solvents. Other forms, such as Form IV and Form VIII, are highly metastable and typically exhibit monotropic relationships with the stable forms under bulk conditions.
Table 1: Thermodynamic Properties of Key FFA Polymorphs
| Polymorph | Melting Point (°C) | Thermodynamic Stability Domain & Characteristics |
| Form I | ~133.8 | Thermodynamically stable > 42 °C; Kinetically stable at RT. |
| Form III | ~125.8 | Thermodynamically stable < 42 °C; Enantiotropic to Form I. |
| Form IV | ~121.0 - 123.0 | Metastable; Often stabilized in Amorphous Solid Dispersions. |
| Form VIII | ~118.9 (Extrapolated) | Highly unstable in bulk; Stabilized only via nanoconfinement. |
Modulating Stability via Amorphous Solid Dispersions (ASDs)
To overcome the poor aqueous solubility of FFA, amorphization is frequently employed. However, the amorphous state is thermodynamically unstable and prone to spontaneous crystallization. By formulating FFA as an Amorphous Solid Dispersion (ASD) using polymers like Hydroxypropylmethylcellulose (HPMC) or Ethyl Cellulose (EC), specific metastable polymorphs can be isolated.
Causality of Polymer Stabilization: Polymers stabilize intermediate metastable states (like Form IV) by restricting the molecular mobility of the API. The high viscosity of the polymer matrix, combined with intermolecular hydrogen bonding between the polymer's hydroxyl/methoxy groups and the API, creates a steric and energetic barrier. This barrier inhibits the conformational shifts required for Form IV to transition into the stable Form I during heating 3.
Protocol 1: Hyphenated XRD-DSC for Real-Time Phase Monitoring
To confidently map these transitions, sequential testing is insufficient because the thermal history of the sample alters the outcome. A self-validating system requires simultaneous data acquisition.
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Preparation: Prepare FFA-polymer ASDs (e.g., 1:1 w/w FFA/HPMC) via melt-quench cooling.
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Hyphenated Analysis: Load the sample into a simultaneous X-ray Diffraction-Differential Scanning Calorimetry (XRD-DSC) instrument.
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Controlled Heating: Heat the sample at a controlled rate (e.g., 2 °C/min or 10 °C/min) from 0 °C to 150 °C.
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Cross-Validation: Correlate the exothermic crystallization peaks and endothermic melting peaks from the DSC directly with the real-time emergence or disappearance of Bragg reflections in the XRD diffractogram.
Fig 1. Hyphenated XRD-DSC workflow for monitoring real-time polymorphic transitions in ASDs.
Nanoconfinement-Induced Stability and Pathway Alteration
While bulk FFA Form VIII is so unstable that its melting point cannot traditionally be measured (it rapidly converts to Form III upon heating or mechanical stress), spatial restriction alters its thermodynamic fate.
Causality of Nanoconfinement: When crystallization occurs within Controlled Pore Glass (CPG) matrices, the physical boundaries restrict the critical nucleation radius. According to the Gibbs-Thomson relationship, this spatial confinement depresses the melting point and raises the kinetic barrier to polymorphic transformation. This effectively alters the system's behavior from enantiotropic to monotropic, trapping Form VIII and allowing its characterization 4. Furthermore, the transformation pathways become highly dependent on the pore diameter.
Protocol 2: Melt Crystallization under Nanoconfinement
This protocol is self-validating by utilizing nonporous glass beads as a negative control to ensure that surface chemistry alone is not driving the polymorphism.
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Infiltration: Mix bulk FFA with CPG matrices of varying nominal pore sizes (e.g., 30 nm, 50 nm, 100 nm, 200 nm). Heat the mixture to 150 °C for 5 minutes. Capillary action will draw the FFA melt into the nanopores.
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Quench Cooling: Cool the embedded melt rapidly (10 °C/min) to 25 °C to induce nucleation of nanocrystals within the restricted pore volume.
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Control Verification: Repeat the process using nonporous silica beads to isolate the effect of spatial confinement from surface-induced heteronucleation.
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Characterization: Analyze the resulting composites via PXRD and DSC to track the size-dependent transformation pathways.
Fig 2. Size-dependent polymorphic phase transformation pathways of FFA under nanoconfinement.
Conclusion
The thermodynamic stability of 2-(Phenylamino)-5-(trifluoromethyl)benzoic acid (Flufenamic acid) is a complex interplay of molecular conformation, temperature, polymeric interaction, and spatial confinement. By leveraging self-validating analytical techniques like hyphenated XRD-DSC and controlled nanoconfinement, researchers can map and manipulate these polymorphic pathways. Mastering these thermodynamic rules is essential for the rational design of stable, bioavailable solid oral dosage forms.
References
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Molecular structure of flufenamic acid, C14H10F3NO2 ResearchGate URL:[Link]
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In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data National Institutes of Health (NIH) URL:[Link]
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Monitoring Polymorphic Phase Transitions in Flufenamic Acid Amorphous Solid Dispersions Using Hyphenated X-ray Diffraction–Differential Scanning Calorimetry National Institutes of Health (NIH) / ACS Molecular Pharmaceutics URL:[Link]
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Polymorphic Phase Transformation Pathways under Nanoconfinement: Flufenamic Acid National Science Foundation (NSF) / Crystal Growth & Design URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Polymorphic Phase Transitions in Flufenamic Acid Amorphous Solid Dispersions Using Hyphenated X-ray Diffraction–Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
